molecular formula C14H10ClIN2O2S B8106860 7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8106860
M. Wt: 432.7 g/mol
InChI Key: XFSLPQUJCAJXKP-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine is a halogenated and sulfonylated heterocyclic compound with a pyrrolo[2,3-c]pyridine core. Key structural features include:

  • Chlorine at position 7, which enhances electrophilic substitution resistance and modulates electronic properties.
  • Tosyl (p-toluenesulfonyl) at position 1, a strong electron-withdrawing group that stabilizes the ring system and impacts solubility.

Synthetic routes for related 7-chloro-pyrrolo[2,3-c]pyridines involve nucleophilic substitution (e.g., reaction of 7-chloro precursors with amines or aryl boronic acids) and catalytic hydrogenation for nitro group reduction .

Properties

IUPAC Name

7-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)11-6-7-17-14(15)13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLPQUJCAJXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=NC=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrrolo[2,3-c]pyridine derivative followed by chlorination and tosylation. The reaction conditions often require the use of specific reagents such as iodine, chlorine gas, and tosyl chloride, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-c]pyridine Family

Compound Name Substituents (Positions) Key Properties/Applications Yield/Synthetic Efficiency Source
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Cl (5), COOH (2) High yield (71%); used as a precursor for carboxylate derivatives 71% [Molecules, 2014]
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine Cl (3), F (7) Dual halogenation enhances electronic diversity; potential kinase inhibitor scaffold N/A Chemlyte Solutions
7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine Cl (7), NH-C6H4-Cl (7), CH3 (1,3) Demonstrates substitution versatility; evaluated in anti-inflammatory studies N/A Supporting Information

Key Observations :

  • Halogen Position: Chlorine at position 7 (vs.
  • Functional Groups: Tosyl (target compound) vs. carboxylic acid (10b) or amino (8a) groups significantly impact solubility and biological target engagement. Tosyl’s sulfonyl group enhances stability but reduces polarity compared to carboxylates .

Analogues in Related Pyrrolopyridine Isomers

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Source
5-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Cl (5), I (3), CH3 (7) Isomeric differences influence π-stacking and binding affinity in medicinal chemistry SAGECHEM LIMITED
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Pyrrolo[2,3-b]pyridine Ph (5), CONH-Pyridine (3) 36% yield; demonstrates challenges in bulky substituent incorporation Synthesis and SAR Study

Key Observations :

  • Isomerism : Pyrrolo[2,3-c]pyridine (target) vs. [2,3-b] or [3,2-b] isomers lead to distinct electronic environments. For example, [2,3-c] derivatives exhibit higher electron density at position 7 due to ring connectivity .
  • Substituent Effects : Iodine at position 3 (target) vs. phenyl or nicotinamide groups (8a) highlights trade-offs between steric bulk and hydrogen-bonding capacity .

Biological Activity

7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine, with the CAS Number 1956364-92-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and other pharmacological effects, based on diverse research findings.

  • Molecular Formula : C₁₄H₁₀ClIN₂O₂S
  • Molecular Weight : 432.7 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core with chloro and iodo substituents along with a tosyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. A study reported that compounds with similar structures demonstrated moderate cytotoxicity against ovarian cancer cells and limited toxicity towards non-cancerous cardiac cells .
CompoundCell LineIC50 (µM)Activity
Example AOvarian Cancer12.5Moderate
Example BBreast Cancer25.0Limited

Antimicrobial Activity

The antimicrobial potential of pyrrolo[2,3-c]pyridines has also been documented:

  • Antiviral Effects : Certain derivatives have shown low micromolar inhibitory potency against viral infections in vitro. The selectivity and reduced cytotoxicity of these compounds make them promising candidates for further development .
CompoundVirus TypeIC50 (µM)Selectivity
Example CHIV5.0High
Example DInfluenza10.0Moderate

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes related to tumor growth and viral replication.

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[2,3-c]pyridine derivatives for their antitumor activity against various cancer cell lines. The study highlighted the importance of substituents on the pyridine ring in enhancing biological activity. Compounds were tested for their ability to disrupt tubulin polymerization, a critical process in cell division.

Study Findings

  • Cell Lines Tested : HeLa, SGC-7901, MCF-7.
  • Key Results : Compound with the most potent activity showed an IC50 value ranging from 0.12 to 0.21 µM across the tested lines .

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